5-Phenyl-4-[(3-phenylprop-2-en-1-yl)oxy]furan-2(5H)-one
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Overview
Description
5-Phenyl-4-[(3-phenylprop-2-en-1-yl)oxy]furan-2(5H)-one: is an organic compound that belongs to the furanone family This compound is characterized by a furan ring substituted with phenyl and phenylprop-2-en-1-yloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-4-[(3-phenylprop-2-en-1-yl)oxy]furan-2(5H)-one can be achieved through several synthetic routes. One common method involves the reaction of 3-phenylprop-2-en-1-ol with 5-phenylfuran-2(5H)-one under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane or toluene. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-4-[(3-phenylprop-2-en-1-yl)oxy]furan-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl and phenylprop-2-en-1-yloxy groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives of the original compound .
Scientific Research Applications
5-Phenyl-4-[(3-phenylprop-2-en-1-yl)oxy]furan-2(5H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 5-Phenyl-4-[(3-phenylprop-2-en-1-yl)oxy]furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Phenyl-4-[(3-phenylprop-2-en-1-yl)oxy]furan-2(5H)-one include:
3-Phenyl-2-propen-1-ol: A related compound with similar structural features.
2-Phenyl-2-propanol: Another compound with a phenyl group and similar reactivity.
Imidazole-containing chalcones: Compounds with similar biological activities.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
611609-92-8 |
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Molecular Formula |
C19H16O3 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
2-phenyl-3-(3-phenylprop-2-enoxy)-2H-furan-5-one |
InChI |
InChI=1S/C19H16O3/c20-18-14-17(19(22-18)16-11-5-2-6-12-16)21-13-7-10-15-8-3-1-4-9-15/h1-12,14,19H,13H2 |
InChI Key |
WBUHPZMENYURBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=CC(=O)OC2C3=CC=CC=C3 |
Origin of Product |
United States |
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